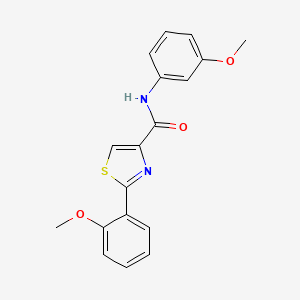
1-(Azepan-1-yl)-3,3-dimethylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azepan-1-yl)-3,3-dimethylbutan-1-one is a chemical compound that belongs to the class of ketones. It is also known as DMBA-Azepanone or DMBA-A. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery and medicinal chemistry.
Wirkmechanismus
The exact mechanism of action of DMBA-Azepanone is not fully understood. However, it is believed to modulate the activity of the GABA-A receptor, which is involved in the regulation of neuronal excitability. This modulation leads to the observed pharmacological effects of DMBA-Azepanone.
Biochemical and Physiological Effects:
DMBA-Azepanone has been shown to have several biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which leads to its anxiolytic and anticonvulsant effects. It also inhibits the production of pro-inflammatory cytokines, which contributes to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMBA-Azepanone in lab experiments is its high yield of synthesis. Furthermore, it has been found to be stable under a wide range of conditions, making it suitable for use in various assays. However, one limitation of using DMBA-Azepanone is its relatively low solubility in water, which can make it challenging to work with in aqueous systems.
Zukünftige Richtungen
Several future directions for the research of DMBA-Azepanone can be identified. One potential area of research is the development of new analogs with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of DMBA-Azepanone in more detail. Additionally, the potential applications of DMBA-Azepanone in the treatment of various neurological disorders, such as epilepsy and anxiety, could be explored further.
Conclusion:
In conclusion, 1-(Azepan-1-yl)-3,3-dimethylbutan-1-one is a chemical compound with significant potential applications in drug discovery and medicinal chemistry. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of DMBA-Azepanone and to explore its potential applications in the treatment of various neurological disorders.
Synthesemethoden
The synthesis of 1-(Azepan-1-yl)-3,3-dimethylbutan-1-one can be achieved through several methods. One of the most common methods involves the reaction of 3,3-dimethylbutan-1-ol with azepan-1-amine in the presence of a dehydrating agent such as thionyl chloride. The reaction yields DMBA-Azepanone as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
DMBA-Azepanone has been extensively studied for its potential applications in drug discovery. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Furthermore, it has been shown to have potential as an antidepressant and anxiolytic agent.
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-3,3-dimethylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-12(2,3)10-11(14)13-8-6-4-5-7-9-13/h4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDPVJCSGVEQEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-3,3-dimethylbutan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Methylbenzyl [3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl] ether](/img/structure/B7560932.png)

![1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7560947.png)


![3-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7560984.png)

![N-(3-chloro-4-fluorophenyl)-4-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B7561001.png)


![1-(2-Furoyl)-4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazine](/img/structure/B7561014.png)